二(丙-2-炔-1-基)氨基甲酸叔丁酯

描述

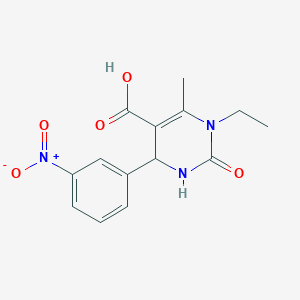

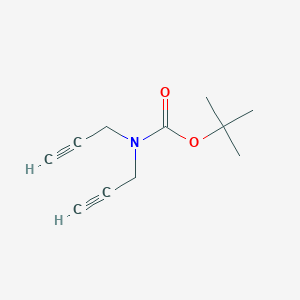

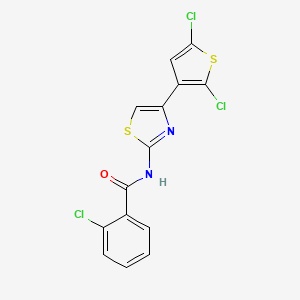

Tert-butyl di(prop-2-yn-1-yl)carbamate is a chemical compound . It is also known as tert-butyl N,N-bis(prop-2-yn-1-yl)carbamate and Carbamic acid, di-2-propynyl-, 1,1-dimethylethyl ester .

Synthesis Analysis

Tert-butyl di(prop-2-yn-1-yl)carbamate can be used as a building block for the synthesis of complex molecules. Its alkyne functionality allows it to participate in various coupling reactions beyond click chemistry, enabling the construction of diverse functional molecules.Molecular Structure Analysis

The molecular structure of Tert-butyl di(prop-2-yn-1-yl)carbamate can be found in various databases . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Tert-butyl di(prop-2-yn-1-yl)carbamate contains two alkyne groups, which can readily undergo a highly specific and efficient reaction with azides to form a stable triazole linkage.Physical And Chemical Properties Analysis

The molecular weight of Tert-butyl di(prop-2-yn-1-yl)carbamate is 193.24 g/mol . It has a topological polar surface area of 29.5 Ų .科学研究应用

Biological Material or Organic Compound for Life Science Research

“Tert-butyl di(prop-2-yn-1-yl)carbamate” can be used as a biological material or organic compound for life science related research .

Synthesis of β-Glucan Polysaccharide Analogues

It has been used in the synthesis of β-glucan polysaccharide analogues .

Synthesis of 4,5-Disubstituted Cyclopentenones

It has been involved in the Pauson-Khand (PK) reaction of allenynes and N-Boc-propargylamine to prepare 4,5-disubstituted cyclopentenones .

CDC25 Phosphatase Inhibitors

It has been used in the preparation of triazole and benzothiazole CDC25 phosphatase inhibitors .

作用机制

属性

IUPAC Name |

tert-butyl N,N-bis(prop-2-ynyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-6-8-12(9-7-2)10(13)14-11(3,4)5/h1-2H,8-9H2,3-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKHWXYPEWXEAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC#C)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl di(prop-2-yn-1-yl)carbamate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine](/img/structure/B2417418.png)

![N-(3-carbamoyl-5-phenylthiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2417419.png)

![5-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2417421.png)

![N-(8-Azabicyclo[3.2.1]octan-3-yl)-6-chloropyridine-2-carboxamide;hydrochloride](/img/structure/B2417424.png)

![6-(Difluoromethyl)-2-[(5-formyl-2-methoxybenzyl)thio]-4-phenylnicotinonitrile](/img/structure/B2417434.png)